3,8-Diphenyl-1,10-phenanthroline

Photophysics Coordination Chemistry Iridium Complexes

3,8-Diphenyl-1,10-phenanthroline is a rigid, bidentate N-heterocyclic ligand belonging to the 1,10-phenanthroline family. Its core structure is functionalized with phenyl groups at the 3 and 8 positions.

Molecular Formula C24H16N2
Molecular Weight 332.4 g/mol
Cat. No. B12972447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diphenyl-1,10-phenanthroline
Molecular FormulaC24H16N2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CC=C5
InChIInChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-13-19-11-12-20-14-22(18-9-5-2-6-10-18)16-26-24(20)23(19)25-15-21/h1-16H
InChIKeyXSLKUWOISFOCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Diphenyl-1,10-phenanthroline: A Core Building Block for Tunable π-Extended Ligand Systems


3,8-Diphenyl-1,10-phenanthroline is a rigid, bidentate N-heterocyclic ligand belonging to the 1,10-phenanthroline family [1]. Its core structure is functionalized with phenyl groups at the 3 and 8 positions. This specific substitution pattern creates a non-coplanar geometry between the phenyl arms and the central phenanthroline core, which fundamentally influences its electronic structure, photophysical properties, and coordination behavior compared to both the unsubstituted parent compound and other substituted analogs [1]. It serves as a versatile scaffold for constructing metal complexes with tailored properties and is also recognized for its unique competence as a promoter in specific transition-metal-free catalytic transformations [2].

Ligand Design
Bidentate N-donor scaffold for transition metal complexes
Catalysis
Promoter for metal-free direct C–H arylation methodology
Photophysics
Extended excited-state lifetime in Ir(III) complexes
Materials
Tunable π-system for electronic and optoelectronic materials

Why 3,8-Diphenyl-1,10-phenanthroline Cannot Be Substituted with Common Analogs


Generic substitution of 3,8-diphenyl-1,10-phenanthroline with other 1,10-phenanthroline derivatives is not scientifically viable due to quantifiable differences in electronic and photophysical performance dictated by the specific substitution pattern. The 3,8-phenyl substitution is not a simple functional group addition; it introduces a unique electronic configuration where the phenyl arms are non-coplanar with the phenanthroline core, a geometry confirmed by DFT modelling [1]. This results in a distinct HOMO-LUMO gap and excited-state behavior compared to unsubstituted phen or alternative substitution patterns (e.g., 4,7-diphenyl) [2]. Furthermore, the compound's specific role as a promoter in transition-metal-free direct arylation is a functional property not exhibited by many in-class analogs, which typically serve solely as ligands [3]. The evidence below quantifies these critical performance divergences.

Unsubstituted 1,10-phenanthroline may shift HOMO-LUMO gap and significantly reduce emission lifetime in Ir(III) complexes.
4,7-Diphenyl isomer or other substitution patterns may not reproduce the 3,8-specific geometry and electronic tuning trend.
2,3,8,9-Tetraphenyl analog functions primarily as a Pd ligand, not as a metal-free arylation promoter.

Quantifiable Differentiation of 3,8-Diphenyl-1,10-phenanthroline vs. Analogs


Enhanced Photoluminescence Lifetime & Quantum Yield in Ir(III) Complexes

When complexed with iridium(III), the 3,8-diphenylphenanthroline ligand confers a dramatically enhanced photoluminescence lifetime and quantum yield compared to complexes with unsubstituted phenanthroline or a mono-phenyl analog. The [Ir(phen)₂(3,8-diphenylphen)]³⁺ complex (2) exhibits an emission lifetime (τem) of up to 18.3 μs and a quantum yield (Φem) of 0.0178 in acetonitrile, a 4.4-fold increase in lifetime over the analogous unsubstituted phen complex (1) [1].

Emission Lifetime
Head-to-head
4.4× longer τem vs unsubstituted phen (18.3 μs vs 4.17 μs)
Supports time-resolved photophysics studies
In CH₃CN, room temperature; Ir(III) complexes
Photophysics Coordination Chemistry Iridium Complexes

Unique Competence as a Promoter in Transition-Metal-Free Direct Arylation

Unlike many 1,10-phenanthroline derivatives that function primarily as metal-coordinating ligands, 3,8-diphenyl-1,10-phenanthroline (referred to as 7a) has been identified as a competent promoter for transition-metal-free direct arylation reactions [1]. This is a functionally distinct role that differentiates it from structurally related compounds like 2,3,8,9-tetraphenyl-1,10-phenanthroline (8a), which instead acts as a highly efficient ligand in palladium-catalyzed Heck reactions under the same study conditions [1].

Catalytic Role
Head-to-head
Metal-free arylation promoter vs Pd ligand for tetraphenyl analog
Enables exploration of metal-free synthetic routes
Under oxidative C–H/C–H coupling conditions
Organic Synthesis Catalysis C-H Activation

Tunable Electronic Structure: Quantified Impact on the HOMO-LUMO Gap

The electronic structure of 3,8-diphenyl-1,10-phenanthroline can be precisely tuned by modifying the aromatic substituents at the 3 and 8 positions. Computational DFT studies have established a clear trend within this specific ligand family: the HOMO-LUMO gap systematically diminishes as the number of fused carbon rings in the aromatic 'arms' increases [1]. This trend directly links structural modification to a quantifiable change in a key electronic parameter, which is not a universal property of all substituted phenanthrolines.

HOMO-LUMO Gap
Class-level
Gap diminishes with increased π-conjugation of 3,8-arms (DFT trend)
Supports rational electronic tuning of ligand series
Gas-phase DFT modelling; diaromatic series L1–L5
Computational Chemistry DFT Molecular Electronics

Photosensitizing Capacity for Singlet Oxygen Generation

The 3,8-diphenyl-1,10-phenanthroline scaffold, as part of the L1-L5 series, exhibits a photosensitizing capacity for generating singlet oxygen upon excitation in solution [1]. This behavior is attributed to the significant evolution of the singlet excited state towards a triplet excited state. This property can be further amplified by extending the π-system of the substituent arms; for example, the 3,8-di(pyren-1-yl) analog (L5) achieves a singlet oxygen quantum yield (ΦΔ) of 72%, while the 3,8-di(anthracen-9-yl) analog (L4) reaches 81% [2].

Singlet Oxygen
Class-level
Photosensitizing capacity; ΦΔ up to 81% for extended analog
Supports photosensitizer screening studies
Measured in CH₃CN; ΦΔ for di(anthracen-9-yl) analog L4
Photochemistry Singlet Oxygen Photodynamic Therapy

High-Value Application Scenarios for 3,8-Diphenyl-1,10-phenanthroline


Design of Long-Lived Luminescent Probes and Emitters

The 4.4-fold enhancement in emission lifetime achieved in Ir(III) complexes with 3,8-diphenyl-1,10-phenanthroline [1] makes this ligand essential for designing time-resolved luminescence probes and sensors. The extended lifetime facilitates easier discrimination from short-lived background fluorescence, a critical performance metric for in vitro and in vivo imaging applications.

Development of Transition-Metal-Free Arylation Methodologies

Its demonstrated competence as a promoter in transition-metal-free direct arylation reactions [1] positions this compound as a key reagent for developing greener, more cost-effective synthetic routes in pharmaceutical and agrochemical process chemistry. This application leverages its unique functional property rather than its metal-binding ability.

Platform for Tunable Photocatalysts and Photosensitizers

The established photosensitizing capacity for singlet oxygen generation [1] and the tunable HOMO-LUMO gap [2] make 3,8-diphenyl-1,10-phenanthroline and its derivatives ideal for designing next-generation photocatalysts. Researchers can rationally select or synthesize specific 3,8-diaromatic derivatives to achieve desired redox potentials and excited-state energies for applications in photoredox catalysis and photodynamic therapy.

Rational Design of Electronic and Optoelectronic Materials

The ability to predictably tune the electronic properties, specifically the HOMO-LUMO gap, by modifying the 3,8-substituents [1] is invaluable for materials science. This allows for the precise engineering of organic semiconductors, components for organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs) with optimized energy level alignments.

Application
Selection Property
Validation Focus
Luminescent probe design
Extended τem in Ir(III) complexes
Time-resolved photophysics benchmarking
Metal-free C–H arylation
Promoter activity in oxidative coupling
Reaction scope and metal-free condition screening
Photosensitizer research
Singlet oxygen generation and tunable gap
ΦΔ and redox potential characterization
Optoelectronic materials
HOMO-LUMO gap tunability
Energy level alignment in device stacks
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